Cas no 1805468-67-0 (2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride)

2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride derivative, notable for its electron-withdrawing trifluoromethyl groups and iodine substituent. These features enhance its reactivity in nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl groups improve metabolic stability and lipophilicity in derived compounds, while the iodine moiety offers versatility for further functionalization via metal-catalyzed couplings. Its sulfonyl chloride group facilitates the formation of sulfonamides, sulfonate esters, and other sulfonyl-based derivatives. This compound is particularly useful in designing bioactive molecules where electron-deficient aromatic systems are required. Handle with care due to its moisture-sensitive nature.
2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride structure
1805468-67-0 structure
商品名:2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride
CAS番号:1805468-67-0
MF:C8H2ClF6IO2S
メガワット:438.51317358017
CID:4964876

2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride
    • インチ: 1S/C8H2ClF6IO2S/c9-19(17,18)6-4(16)2-1-3(7(10,11)12)5(6)8(13,14)15/h1-2H
    • InChIKey: XSDMWGHBLZMFIU-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC=C(C(F)(F)F)C(C(F)(F)F)=C1S(=O)(=O)Cl

計算された属性

  • せいみつぶんしりょう: 437.84129 g/mol
  • どういたいしつりょう: 437.84129 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 428
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 438.51
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 42.5

2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013033929-1g
2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride
1805468-67-0 97%
1g
1,519.80 USD 2021-06-22

2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride 関連文献

2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chlorideに関する追加情報

Introduction to 2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride (CAS No. 1805468-67-0)

2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride, with the chemical formula C₈H₂F₆INO₂S, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly those requiring structural motifs involving trifluoromethyl and iodine substituents. The presence of both trifluoromethyl and iodine groups imparts unique electronic and steric properties, making it a valuable building block for medicinal chemists and material scientists alike.

The CAS number 1805468-67-0 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure, featuring a benzene ring substituted with two trifluoromethyl groups at the 2 and 3 positions and an iodine atom at the 6 position, along with a sulfonyl chloride functional group, contributes to its reactivity and utility in synthetic chemistry. The sulfonyl chloride moiety is particularly noteworthy as it readily participates in nucleophilic substitution reactions, enabling the introduction of various functional groups into the molecular framework.

In recent years, the demand for compounds containing trifluoromethyl groups has surged due to their ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. The trifluoromethyl group is a well-documented pharmacophore that improves the pharmacokinetic properties of small-molecule drugs. For instance, it has been extensively used in the development of antiviral, anticancer, and anti-inflammatory agents. The incorporation of this group into pharmaceuticals often leads to increased bioavailability and prolonged half-life.

The iodine atom in 2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride further extends its synthetic utility. Iodine is a versatile handle that can be selectively modified through various chemical transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), halogen exchange reactions (e.g., metal-halogen exchange), and elimination reactions. These transformations are pivotal in constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and biologically relevant scaffolds.

Recent advancements in synthetic methodologies have highlighted the importance of sulfonyl chlorides as key intermediates. Sulfonyl chlorides are widely employed in medicinal chemistry due to their ability to facilitate sulfonamide formation—a motif prevalent in many approved drugs. For example, sulfonyl chlorides can react with amines to form sulfonamides, which are known for their broad spectrum of biological activities. The reactivity of the sulfonyl chloride group in 2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride makes it an ideal candidate for generating sulfonamides with tailored properties.

The combination of these structural features—trifluoromethyl, iodine, and sulfonyl chloride—makes 2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride a valuable asset in drug discovery pipelines. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in synthesizing inhibitors of enzymes involved in cancer metabolism. Additionally, its incorporation into ligands for metal-organic frameworks (MOFs) has shown promise in catalytic applications.

In agrochemical research, the structural motifs present in this compound have been explored for their potential as herbicides and fungicides. The electron-withdrawing nature of the trifluoromethyl groups enhances the bioactivity of agrochemicals by improving their interaction with biological targets. Furthermore, the presence of an iodine atom allows for further derivatization, enabling the creation of compounds with enhanced efficacy against pests.

The synthesis of 2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the iodine substituent, followed by protection-deprotection strategies to install the trifluoromethyl groups. The final step involves sulfonation followed by chlorination to yield the desired sulfonyl chloride derivative. Recent innovations in synthetic chemistry have aimed at optimizing these processes to improve yield and reduce environmental impact.

Applications beyond pharmaceuticals and agrochemicals also exist for this compound. In materials science, for example, derivatives of 2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride have been investigated for their potential use as precursors in polymer synthesis. The unique electronic properties imparted by the trifluoromethyl and iodine groups make these polymers attractive for use in optoelectronic devices and advanced coatings.

The growing interest in green chemistry has prompted researchers to explore sustainable methods for producing 2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride. Catalytic processes that minimize waste and energy consumption are being actively developed. Additionally, efforts are underway to utilize renewable feedstocks and biocatalysts to enhance the sustainability of its synthesis.

In conclusion,2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride (CAS No. 1805468-67-0) is a multifunctional compound with broad applicability across multiple scientific disciplines. Its unique structural features—particularly the presence of both trifluoromethyl and iodine substituents—make it an indispensable tool for synthetic chemists working on drug discovery、agrochemicals、and advanced materials。As research continues to uncover new applications,this compound is poised to remain at forefront of chemical innovation。

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